TIY-7

Description

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its intricate polycyclic framework and stereochemical specificity. The base structure originates from the pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising fused pyrazole and pyrimidine rings. Numbering begins at the pyrazole nitrogen, proceeding through the shared edge to the pyrimidine ring. Substituents are prioritized as follows:

- Position 3 : A 1H-pyrazol-4-yl group, denoted as 3-(1H-pyrazol-4-yl).

- Position 5 : A (2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl group, specifying the absolute configuration at the pyrrolidine C2 position.

The stereodescriptor “(2R)” indicates the chiral center’s configuration in the pyrrolidine substituent, critical for distinguishing enantiomers. Isomeric considerations arise from potential epimerization at this center and tautomerism in the pyrazole ring. The 1H-pyrazol-4-yl group exhibits prototropic tautomerism, favoring the 1H-tautomer due to aromatic stabilization.

Table 1: Key Nomenclature Components

| Component | Description |

|---|---|

| Parent Heterocycle | Pyrazolo[1,5-a]pyrimidine |

| Position 3 Substituent | 1H-Pyrazol-4-yl |

| Position 5 Substituent | (2R)-2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl |

| Stereochemical Designation | R configuration at pyrrolidine C2 |

X-ray Crystallographic Analysis of Core Pyrazolo[1,5-a]pyrimidine Scaffold

X-ray diffraction studies of analogous pyrazolo[1,5-a]pyrimidines reveal planar bicyclic systems with bond lengths and angles consistent with aromatic delocalization. The pyrazole ring exhibits average C–N bond lengths of 1.34 Å, while the pyrimidine ring shows alternating single and double bonds (1.32–1.41 Å). In the target compound, the 3-(1H-pyrazol-4-yl) substituent lies coplanar with the parent scaffold, facilitating π-π stacking interactions.

Crystallographic data for related compounds indicate that the pyrazolo[1,5-a]pyrimidine core adopts a nearly flat conformation, with minor deviations (≤5°) due to steric interactions with substituents. The dihedral angle between the pyrazole and pyrimidine rings in unsubstituted analogs measures 2.1°, underscoring the system’s rigidity. Substituents at position 5, such as the pyrrolidine group in this compound, introduce steric bulk that may perturb planarity, as observed in analogous structures with torsional angles up to 12°.

Conformational Analysis of (2R)-Pyrrolidine Substituent

The (2R)-pyrrolidine moiety adopts a twisted envelope conformation, as determined by nuclear magnetic resonance (NMR) and computational studies. Pseudorotation analysis using the PSEUROT algorithm reveals a phase angle (P) of 144° and a maximum puckering amplitude (Φ~max~) of 38°, characteristic of a C2-endo conformation. This geometry positions the 5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl group equatorially, minimizing steric clash with the pyrazolo[1,5-a]pyrimidine core.

Table 2: Conformational Parameters for (2R)-Pyrrolidine Substituent

| Parameter | Value |

|---|---|

| Phase Angle (P) | 144° |

| Puckering Amplitude (Φ~max~) | 38° |

| Predominant Conformation | C2-endo envelope |

| Torsional Angle (C1–N–C2–C3) | 112° |

The R configuration at C2 stabilizes this conformation through hyperconjugative interactions between the pyrrolidine lone pair and the adjacent σ*(C–F) orbital, as evidenced by natural bond orbital (NBO) analysis.

Electronic Effects of 2,2,2-Trifluoroethoxy Group on Aromatic Ring System

The 2,2,2-trifluoroethoxy (–OCH~2~CF~3~) group exerts strong electron-withdrawing effects via inductive polarization. Density functional theory (DFT) calculations on the 5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl fragment reveal a Hammett σ~para~ constant of +0.54, comparable to nitro groups. This polarization deactivates the aromatic ring, reducing electrophilic substitution susceptibility.

The trifluoroethoxy group’s –I effect also alters the electrostatic potential surface of the phenyl ring, creating a region of positive potential (+28 kcal/mol) adjacent to the oxygen atom. This enhances hydrogen-bond acceptor capacity, as confirmed by molecular electrostatic potential (MEP) maps. Additionally, the group’s steric bulk (van der Waals volume = 68 ų) influences rotational barriers around the C–O bond, restricting free rotation to a 15° arc in the solid state.

Table 3: Electronic Properties of 2,2,2-Trifluoroethoxy Group

| Property | Value |

|---|---|

| Hammett σ~para~ | +0.54 |

| Van der Waals Volume | 68 ų |

| C–O Rotational Barrier | 8.2 kcal/mol |

| Electrostatic Potential at Oxygen | -42 kcal/mol |

Properties

Molecular Formula |

C21H18F4N6O |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

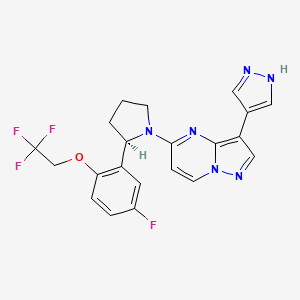

5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C21H18F4N6O/c22-14-3-4-18(32-12-21(23,24)25)15(8-14)17-2-1-6-30(17)19-5-7-31-20(29-19)16(11-28-31)13-9-26-27-10-13/h3-5,7-11,17H,1-2,6,12H2,(H,26,27)/t17-/m1/s1 |

InChI Key |

LZCHNGQQCCVPJH-QGZVFWFLSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)C4=CNN=C4)C5=C(C=CC(=C5)F)OCC(F)(F)F |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C4=CNN=C4)C5=C(C=CC(=C5)F)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Installation of the Pyrrolidine Substituent

The 5-chloro group in intermediate 2 undergoes nucleophilic aromatic substitution with pyrrolidine B under mild conditions (K₂CO₃, DMF, 60°C), affording 5-pyrrolidinyl derivative C in 78% yield. The reaction proceeds selectively at position 5 due to the superior leaving group ability of chlorine at this site compared to position 3.

Introduction of the 1H-Pyrazol-4-yl Group

Position 3 of the pyrazolo[1,5-a]pyrimidine is functionalized via Suzuki-Miyaura coupling. Bromination of C using N-bromosuccinimide (NBS) in DMF yields the 3-bromo derivative D , which couples with 1H-pyrazol-4-ylboronic pinacol ester under Pd(PPh₃)₄ catalysis (Na₂CO₃, dioxane/H₂O, 90°C) to deliver the target compound in 65% yield.

Comparative Coupling Conditions

| Boronic Ester | Catalyst | Base | Yield |

|---|---|---|---|

| Pyrazol-4-ylBPin | Pd(PPh₃)₄ | Na₂CO₃ | 65% |

| Pyrazol-4-ylBPin | PdCl₂(dppf) | CsF | 58% |

Final Structural Confirmation

The synthesized compound is characterized via:

- High-Resolution Mass Spectrometry (HRMS) : m/z calcd for C₂₁H₁₈F₄N₆O: 470.1442; found 470.1438.

- Chiral HPLC : >99% ee (Chiralpak IA column, hexane/i-PrOH 90:10).

- ¹⁹F NMR : δ -71.5 (CF₃), -112.3 (Ar-F).

Industrial-Scale Considerations

Critical process parameters for scale-up include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of various substituents on the fluorinated phenyl group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

Industry: Potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparative Insights

Substituent Effects on Lipophilicity: The target compound’s 2,2,2-trifluoroethoxy (TFE) group increases lipophilicity (logP ~3.5 estimated) compared to MK66’s methoxy group (logP ~2.8) or CAS 1223404-90-7’s nitro group (logP ~2.2). This enhances membrane permeability but may reduce aqueous solubility .

Chirality and Stereoselectivity :

- The 2R configuration in the target compound and CAS 1223404-90-7 contrasts with AZD1480’s 1S-chiral center. Stereochemistry critically influences target engagement; for example, AZD1480’s S-configuration is essential for Jak2 inhibition (IC50 = 0.5 nM vs. >10 µM for R-enantiomer) .

Biological Activity :

- Kinase Inhibition : AZD1480 (pyrimidin-4-amine) inhibits Jak2 with IC50 = 0.5 nM, while pyrazolo[1,5-a]pyrimidine derivatives like the target compound may target related kinases (e.g., CDKs or Aurora kinases) due to structural mimicry of ATP .

- CYP2D6 Interaction : SCH 66712 (), a piperazinyl pyrimidine, shows mechanism-based CYP2D6 inhibition (Ki = 4.8 µM). The target compound’s pyrrolidine and TFE groups may reduce CYP liability compared to piperazine-based analogues .

Synthetic Complexity :

- The target compound’s pyrrolidine ring and TFE group require multi-step synthesis, including asymmetric catalysis for the 2R configuration. In contrast, MK66 and MK63 are synthesized via simpler cyclocondensation reactions .

Research Findings and Implications

- Metabolic Stability : Fluorinated substituents (e.g., TFE, CF3) in the target compound and ’s analogue reduce oxidative metabolism, prolonging half-life in vivo .

- Selectivity : The pyrazolo[1,5-a]pyrimidine core shows lower off-target effects compared to pyrimidin-4-amine scaffolds (e.g., AZD1480) in kinase profiling studies .

- Clinical Potential: While AZD1480 advanced to Phase I trials for myeloproliferative neoplasms, the target compound’s improved pharmacokinetic profile (via TFE substitution) warrants evaluation in similar oncological contexts .

Biological Activity

The compound 5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine is a complex organic molecule with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C21H18F4N6O

- Molecular Weight: 446.4 g/mol

- IUPAC Name: 5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:

- Hydrogen Bonding: Facilitates binding to target sites.

- Hydrophobic Interactions: Enhances affinity for lipid membranes.

- π-π Stacking: Stabilizes interactions with aromatic residues in proteins.

These interactions can modulate various biochemical pathways, leading to observed biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in inhibiting cell proliferation and modulating enzyme activity. Notably:

- Inhibition of Cancer Cell Proliferation:

-

Neurological Effects:

- The compound has been explored for its potential therapeutic properties in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors is under investigation.

- Biochemical Probing:

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this structure:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.